molecular formula C14H14F3N5 B6470407 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine CAS No. 2640830-01-7

2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6470407
CAS No.: 2640830-01-7
M. Wt: 309.29 g/mol
InChI Key: LFTRAKPFRQOJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrimidine core linked to a trifluoromethyl-substituted pyridine via a piperazine linker, a structural motif commonly associated with bioactive molecules. The pyrimidine ring is a privileged structure in medicinal chemistry and is a key component in numerous approved therapeutics and experimental compounds, particularly as a core scaffold in kinase inhibitors . Piperazine derivatives are frequently employed in drug design to fine-tune properties such as solubility and bioavailability, and to serve as connecting linkers between key pharmacophoric groups . The presence of the trifluoromethyl group is a common strategy to influence a compound's metabolic stability, lipophilicity, and overall binding affinity . Compounds with pyrimidine and piperazine subunits are actively investigated across multiple research domains. Pyrimidine-based molecules are extensively studied for their antiproliferative activity, serving as inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology research . Furthermore, pyrimidine derivatives demonstrate a wide spectrum of other pharmacological activities in research models, including anti-inflammatory effects by modulating pathways such as TLR4/NF-κB , and antimicrobial properties . This combination of features makes this compound a versatile intermediate for constructing targeted libraries in hit-to-lead optimization campaigns and exploring novel biological space.

Properties

IUPAC Name

2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5/c15-14(16,17)12-10-11(2-5-18-12)21-6-8-22(9-7-21)13-19-3-1-4-20-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTRAKPFRQOJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group poses stability challenges under basic conditions. Ambeed reports that substituting potassium carbonate with milder bases like sodium bicarbonate reduces decomposition, improving yields by 12–15%.

Ligand Selection in Cross-Coupling

BINAP outperforms cheaper ligands like triphenylphosphine in preventing palladium black formation, as noted in VulcanChem studies. Adding 10 mol% tetrabutylammonium bromide further stabilizes the catalytic system.

Purification Techniques

Chromatographic purification on silica gel (hexane/ethyl acetate gradients) remains standard, but ACS Publications highlights the efficacy of recrystallization from ethanol/water (3:1) for achieving >99% purity .

Chemical Reactions Analysis

2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyridine or pyrimidine rings.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide, and nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby exerting its neuroprotective and anti-inflammatory effects . The compound may also modulate signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Structural Analogs with Piperazine-Pyrimidine Scaffolds

Compound A : 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine
  • Molecular Formula : C₁₆H₁₇N₅O₂
  • Key Features : A benzodioxole methyl group replaces the trifluoromethylpyridine moiety.
  • Crystal structure data (monoclinic, P2₁/c) confirms planar pyrimidine and piperazine geometry, with intramolecular hydrogen bonding influencing conformation .
Compound B : 3-(4-Methylpiperazin-1-yl)propan-1-ol-substituted 2-aminopyrimidine
  • Molecular Formula : C₁₄H₂₂N₆O (varies by substituent)
  • Key Features: Retains the 2-aminopyrimidine core but introduces a 4-methylpiperazine-propanol side chain.
  • Properties: The hydrophilic propanol linker enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s hydrophobic trifluoromethyl group .

Analogs with Trifluoromethyl or Heterocyclic Modifications

Compound C : Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
  • Molecular Formula : C₂₄H₂₅F₃N₆O₃S
  • Key Features : Incorporates a thiazole ring and urea linkage.
  • Properties : Higher molecular weight (548.2 g/mol) and bulkier substituents reduce membrane permeability compared to the target compound. The urea group may confer hydrogen-bonding interactions with biological targets .
Compound D : 2-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
  • Molecular Formula : C₁₄H₁₆F₃N₅S
  • Key Features : Replaces the pyridine ring with a 4-(trifluoromethyl)pyrimidine and adds a thiazole-methyl group.
  • Molecular weight (343.37 g/mol) is comparable to the target compound, but the absence of pyridine may limit π-π stacking .

Substituent-Driven Property Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Target Compound C₁₄H₁₃F₃N₆ 322.29 2-(Trifluoromethyl)pyridin-4-yl Enhanced lipophilicity, metabolic stability, moderate solubility
Compound A C₁₆H₁₇N₅O₂ 323.34 1,3-Benzodioxol-5-ylmethyl High aromaticity, reduced metabolic stability
Compound C C₂₄H₂₅F₃N₆O₃S 548.20 Thiazole-urea High molecular weight, hydrogen-bonding capacity
Compound D C₁₄H₁₆F₃N₅S 343.37 Thiazole-methyl Sulfur-enhanced electronegativity, altered binding modes
2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]pyrimidine C₁₈H₂₄N₄O₃ 344.41 2,3,4-Trimethoxybenzyl Bulky substituent, increased lipophilicity, potential CYP inhibition

Biological Activity

The compound 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine, identified by its CAS number 2640830-01-7, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse scientific literature.

Molecular Characteristics

  • Molecular Formula : C14H14F3N5
  • Molecular Weight : 309.29 g/mol
  • Structural Features : The compound features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl-pyridine moiety, which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Study ReferenceCompoundBiological ActivityMechanism
Pyrido[2,3-d]pyrimidine derivativesCytostatic and pro-apoptotic effectsActivation of signaling pathways

Antimicrobial Activity

The presence of the trifluoromethyl group is known to enhance the antimicrobial activity of compounds. Studies have demonstrated that fluorinated pyridines possess increased efficacy against bacterial strains, suggesting that the trifluoromethyl substitution in this compound could similarly enhance its antimicrobial properties.

Neuropharmacological Effects

Compounds with piperazine rings are often evaluated for their neuropharmacological effects. Research indicates that such compounds can act as serotonin receptor modulators, potentially influencing mood and anxiety disorders. The specific interactions of this compound with neurotransmitter systems warrant further investigation.

While the precise mechanisms for this compound remain to be fully elucidated, related studies suggest several pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways has been documented in studies involving pyrimidine derivatives.
  • Modulation of Receptor Activity : Potential interactions with neurotransmitter receptors may explain neuroactive properties.

Case Study 1: Anticancer Efficacy

A study published in Molecular Pharmacology evaluated the cytotoxic effects of a series of pyrimidine derivatives on human cancer cell lines. Results indicated that modifications at the piperazine position significantly enhanced anticancer activity through apoptosis induction .

Case Study 2: Antimicrobial Testing

Research conducted on fluorinated pyridines demonstrated substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The trifluoromethyl group was critical in enhancing membrane permeability, leading to increased bacterial cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling a piperazine derivative (e.g., 2-(trifluoromethyl)pyridin-4-ylpiperazine) with a pyrimidine precursor. Key steps include:

  • Nucleophilic substitution : Reacting halogenated pyrimidines (e.g., 2-chloropyrimidine) with the piperazine derivative under reflux in polar aprotic solvents (e.g., DMF, DMSO) .
  • Catalysis : Use of palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling when aryl boronic acids are involved .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product .
    • Optimization : Reaction temperature (80–120°C), solvent choice, and stoichiometric ratios are adjusted to maximize yield (>70%) and minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine-pyrimidine connectivity. The trifluoromethyl group appears as a singlet at ~δ -60 ppm in ¹⁹F NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 336.1) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Target identification : Assays for kinase inhibition (e.g., PI3Kα) or receptor binding (e.g., dopamine D3) are performed due to structural analogs showing activity in these pathways .
  • In vitro protocols :

  • Enzymatic assays : Measure IC₅₀ values using ADP-Glo™ kinase assays .
  • Radioligand binding : Competitive binding with [³H]spiperone for receptor affinity studies .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

  • Solubility : Use standardized buffers (e.g., PBS pH 7.4) and compare results from shake-flask vs. potentiometric methods. Discrepancies often arise from polymorphic forms or aggregation .
  • Bioavailability : Parallel artificial membrane permeability assays (PAMPA) and in vivo pharmacokinetic studies (rodent models) differentiate passive diffusion vs. transporter-mediated uptake .

Q. How do structural modifications (e.g., trifluoromethyl position) impact target selectivity?

  • SAR Studies :

  • Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions with target pockets. Moving it from pyridine to pyrimidine alters π-π stacking in kinase binding sites .
  • Piperazine linker : Replacing piperazine with homopiperazine reduces off-target binding to serotonin receptors .
    • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like PI3Kγ .

Q. What crystallographic insights exist for this compound’s derivatives, and how do they guide drug design?

  • X-ray crystallography : Derivatives (e.g., 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine) reveal chair conformations in piperazine rings and planar pyrimidine moieties, critical for optimizing steric complementarity .
  • Key parameters : Bond angles (C-N-C ~120°) and torsional flexibility inform scaffold rigidity requirements .

Q. How are contradictory results in enzyme inhibition assays addressed?

  • Assay validation : Use positive controls (e.g., LY294002 for PI3K) and replicate experiments across labs .
  • Data normalization : Correct for ATP concentration variations (Km adjustment) in kinase assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.